10-Hydroxywarfarin

Vue d'ensemble

Description

La 10-Hydroxywarfarine est un métabolite hydroxylé de la warfarine, un anticoagulant largement utilisé. La warfarine est connue pour sa capacité à empêcher la formation de caillots sanguins en inhibant les facteurs de coagulation dépendants de la vitamine K. L'hydroxylation de la warfarine donne lieu à plusieurs métabolites, dont la 10-Hydroxywarfarine, qui joue un rôle significatif dans la pharmacocinétique et la pharmacodynamique du traitement par la warfarine .

Applications De Recherche Scientifique

10-Hydroxy Warfarin has several scientific research applications, including:

Chemistry: Used as a model compound to study the metabolism of Warfarin and its interactions with cytochrome P450 enzymes.

Biology: Investigated for its role in the metabolic pathways of Warfarin and its impact on drug-drug interactions.

Medicine: Studied for its potential effects on anticoagulant therapy and its role in personalized medicine.

Industry: Used in the development of analytical methods for the quantification of Warfarin metabolites in biological samples

Mécanisme D'action

Target of Action

10-Hydroxywarfarin is a metabolite of warfarin, a well-known anticoagulant . The primary target of this compound is the enzyme Vitamin K epoxide reductase complex 1 (VKORC1) . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the activation of various clotting factors .

Mode of Action

This compound inhibits VKORC1, thereby disrupting the vitamin K cycle . This inhibition prevents the reduction of vitamin K epoxide to its active form, vitamin K hydroquinone . Vitamin K hydroquinone is necessary for the gamma-carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins, which include several blood coagulation factors . Therefore, the inhibition of VKORC1 by this compound results in decreased activation of these clotting factors, leading to an anticoagulant effect .

Biochemical Pathways

The major metabolic pathway of warfarin involves the oxidation of R- and S-warfarin to 6-, 7-, 8-, 10-, and 4’-hydroxywarfarin, primarily mediated by cytochromes P450 . This compound is one of these metabolites. A minor metabolic pathway involves the reduction of the ketone group to warfarin alcohols . This compound can also undergo a reductive elimination pathway to form dehydrowarfarin .

Pharmacokinetics

This compound exhibits a prolonged half-life with no evidence of renal excretion and displays elimination rate-limited kinetics . It is highly bound to human plasma proteins . The pharmacokinetics of this compound can be influenced by the CYP2C9 genotype, which can impact the metabolic clearance of warfarin .

Result of Action

The inhibition of VKORC1 by this compound leads to a decrease in the activation of vitamin K-dependent clotting factors, resulting in an anticoagulant effect . This can prevent the formation of blood clots, making this compound effective in the treatment and prevention of conditions such as venous thromboembolism and pulmonary embolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, personal habits and environmental factors that influence CBR1 and possibly AKR1C3 activities can impact the reduction of this compound . Additionally, concomitant medications can alter warfarin pharmacokinetics and/or pharmacodynamics .

Safety and Hazards

Orientations Futures

The reduction of 10-Hydroxywarfarin is the only elimination pathway that may have clinical significance . By comparison, reductive reactions for the other hydroxywarfarins were much less efficient . This pathway for this compound may have clinical relevance as well given its anticoagulant activity and capacity to inhibit S-warfarin metabolism . Future research could focus on this pathway and its implications for anticoagulation therapy.

Analyse Biochimique

Biochemical Properties

10-Hydroxywarfarin interacts with several enzymes and proteins. It is a major metabolite of the CYP3A4 enzyme . It has also been found to inhibit CYP2C9, an enzyme responsible for the metabolism of S-warfarin, a pharmacologically potent form of warfarin . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, influencing their activity .

Cellular Effects

This compound can influence various cellular processes. It has been found to inhibit the metabolism of S-warfarin by CYP2C9 . This inhibition can impact cell signaling pathways and gene expression related to the coagulation process . Furthermore, this compound may affect cellular metabolism by altering the activity of enzymes involved in drug metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes like CYP2C9 and CYP3A4 . It binds to these enzymes, inhibiting their activity and thereby influencing the metabolism of warfarin . This can lead to changes in gene expression and cellular signaling related to coagulation .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For instance, it has been suggested that only the reduction of this compound is likely to be significant in the clearance of the metabolite . This suggests that the product’s stability and long-term effects on cellular function may vary depending on the specific conditions of in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in the metabolic pathways of warfarin. It is produced through the oxidation of warfarin, primarily by the CYP3A4 enzyme . Additionally, it has been found to undergo reduction, possibly impacting its pharmacological activity and elimination .

Méthodes De Préparation

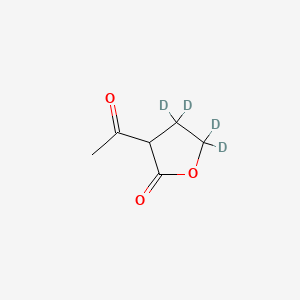

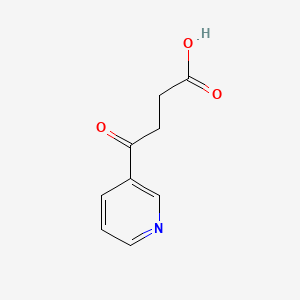

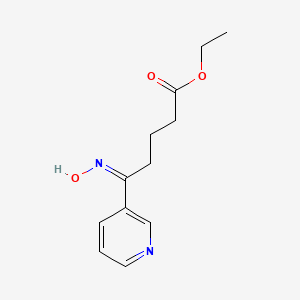

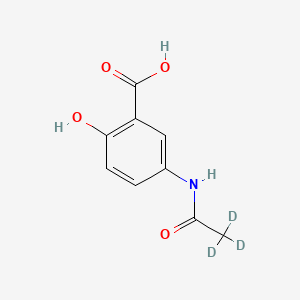

Voies de synthèse et conditions de réaction : La 10-Hydroxywarfarine peut être synthétisée par hydroxylation de la warfarine à l'aide d'enzymes cytochrome P450. Le processus implique l'oxydation de la warfarine à la 10ème position, ce qui conduit à la formation de 10-Hydroxywarfarine. Cette réaction est généralement effectuée in vitro en utilisant des microsomes hépatiques ou des enzymes recombinantes .

Méthodes de production industrielle : La production industrielle de 10-Hydroxywarfarine implique l'utilisation de biocatalyseurs, tels que les enzymes cytochrome P450, pour obtenir une hydroxylation sélective. Le processus est optimisé pour une production à grande échelle en contrôlant les conditions de réaction, telles que la température, le pH et la concentration de l'enzyme .

Analyse Des Réactions Chimiques

Types de réactions : La 10-Hydroxywarfarine subit diverses réactions chimiques, notamment :

Oxydation : Une oxydation supplémentaire de la 10-Hydroxywarfarine peut conduire à la formation de dérivés quinoniques.

Réduction : Les réactions de réduction peuvent convertir la 10-Hydroxywarfarine en ses alcools correspondants.

Substitution : Des réactions de substitution peuvent se produire au niveau du groupe hydroxyle, conduisant à la formation de différents dérivés.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les enzymes cytochrome P450.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou des réductases enzymatiques sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, selon le dérivé souhaité.

Principaux produits formés :

Oxydation : Dérivés quinoniques.

Réduction : Dérivés d'alcool.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

La 10-Hydroxywarfarine a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier le métabolisme de la warfarine et ses interactions avec les enzymes cytochrome P450.

Biologie : Étudiée pour son rôle dans les voies métaboliques de la warfarine et son impact sur les interactions médicamenteuses.

Médecine : Étudiée pour ses effets potentiels sur la thérapie anticoagulante et son rôle dans la médecine personnalisée.

Industrie : Utilisée dans le développement de méthodes analytiques pour la quantification des métabolites de la warfarine dans les échantillons biologiques

5. Mécanisme d'action

La 10-Hydroxywarfarine exerce ses effets en inhibant l'activité de la réductase de l'époxyde de la vitamine K, de manière similaire à la warfarine. Cette inhibition empêche la régénération de la vitamine K active, ce qui conduit à une diminution de la synthèse des facteurs de coagulation dépendants de la vitamine K. Les cibles moléculaires comprennent les facteurs de coagulation II, VII, IX et X. Les voies impliquées sont principalement liées à la cascade de coagulation .

Composés similaires :

- 6-Hydroxywarfarine

- 7-Hydroxywarfarine

- 8-Hydroxywarfarine

- 4'-Hydroxywarfarine

Comparaison : La 10-Hydroxywarfarine est unique en raison de son hydroxylation spécifique à la 10ème position, qui affecte ses propriétés pharmacocinétiques et ses voies métaboliques. Comparée à d'autres métabolites hydroxylés, la 10-Hydroxywarfarine présente des interactions distinctes avec les enzymes cytochrome P450 et des taux de réduction et d'oxydation différents .

Comparaison Avec Des Composés Similaires

- 6-Hydroxy Warfarin

- 7-Hydroxy Warfarin

- 8-Hydroxy Warfarin

- 4’-Hydroxy Warfarin

Comparison: 10-Hydroxy Warfarin is unique due to its specific hydroxylation at the 10th position, which affects its pharmacokinetic properties and metabolic pathways. Compared to other hydroxylated metabolites, 10-Hydroxy Warfarin has distinct interactions with cytochrome P450 enzymes and different rates of reduction and oxidation .

Propriétés

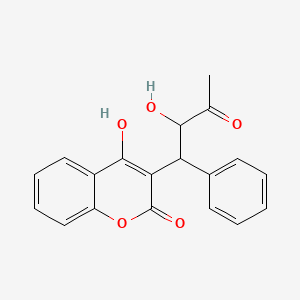

IUPAC Name |

4-hydroxy-3-(2-hydroxy-3-oxo-1-phenylbutyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)17(21)15(12-7-3-2-4-8-12)16-18(22)13-9-5-6-10-14(13)24-19(16)23/h2-10,15,17,21-22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZSPAZBZFZZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201003207 | |

| Record name | 2-Hydroxy-3-(2-hydroxy-3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201003207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83219-99-2 | |

| Record name | 10-Hydroxywarfarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083219992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-(2-hydroxy-3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201003207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Hydroxywarfarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

A: While 10-Hydroxywarfarin itself possesses anticoagulant activity, its primary target is vitamin K epoxide reductase (VKOR). [] By inhibiting VKOR, this compound disrupts the vitamin K cycle, ultimately reducing the availability of reduced vitamin K. This depletion inhibits the γ-glutamyl carboxylation of vitamin K-dependent clotting factors, impacting coagulation. []

ANone: this compound is a derivative of warfarin with a hydroxyl group at the 10-position.

- Molecular formula: C19H16O5 [, ]

- Molecular weight: 324.32 g/mol []

- Spectroscopic data: Please refer to the literature for detailed spectroscopic information. []

ANone: The provided research focuses on the pharmacological and biochemical aspects of this compound. Information regarding its material compatibility and stability under various conditions is limited in these studies.

ANone: this compound is not generally recognized for catalytic properties. Its significance lies in its role as a metabolite and inhibitor within the context of warfarin metabolism.

A: Yes. Molecular modeling studies have been conducted to predict the reduction reactions of this compound and other hydroxywarfarin isomers. [] This approach helped understand the selectivity and specificity of reductase enzymes toward these metabolites.

A: Studies investigating the structure-activity relationship of warfarin and its metabolites revealed that this compound, alongside warfarin alcohols, demonstrated the highest potency in inhibiting γ-glutamyl carboxylation. [] This suggests that the 10-hydroxyl group contributes significantly to its inhibitory activity on VKOR. Additionally, research on hydroxywarfarin isomers revealed that the location of the hydroxyl group considerably impacts the reduction selectivity of UGT enzymes. [] For example, UGT1A9 exhibited high selectivity for 8-Hydroxywarfarin, indicating that subtle structural variations can significantly affect enzyme affinity. []

A: The provided research primarily focuses on the metabolic interactions and inhibitory potential of this compound. While it acknowledges that hydroxywarfarin metabolites, including this compound, exist in higher concentrations than warfarin in plasma, the studies do not delve into specific stability or formulation strategies for this compound itself. []

ANone: The provided research focuses on the biochemical and pharmacological aspects of this compound. As this compound is a metabolite of warfarin and not a directly administered drug, specific SHE regulations targeting this compound are not discussed.

A: Research indicates that this compound, primarily metabolized by CYP3A4, exhibits a prolonged half-life compared to warfarin. [] It does not seem to undergo significant renal excretion. [] This long half-life, along with its inhibitory potency on CYP2C9, suggests a potential role in influencing the overall pharmacokinetic profile of warfarin. [, ] Studies have shown that its plasma concentration can be significantly higher than warfarin itself. [, ]

A: Several in vitro studies using human liver microsomes and recombinant enzymes have been conducted to assess this compound's inhibitory effects on CYP2C9. [, ] These studies established its potency as a competitive inhibitor of S-warfarin metabolism. Additionally, cell-based assays using engineered HEK 293 cells demonstrated the inhibitory effect of this compound on vitamin K cycle activity, highlighting its anticoagulant properties. [] While in vivo data specifically for this compound is limited within these studies, its pharmacokinetic behavior has been investigated in the context of warfarin administration in humans. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.